molecular formula C20H17ClN2O5S2 B5524002 4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate

4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate

Cat. No. B5524002
M. Wt: 464.9 g/mol
InChI Key: CVSXKUGDBLNLAR-HYARGMPZSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate often involves complex reactions that may include the use of sulfonamide-derived ligands, transition metal complexes, and specific reaction conditions to achieve the desired molecular architecture. For instance, sulfonamide-derived new ligands and their transition metal complexes have been synthesized and characterized, indicating the nature of bonding and structure through various analytical techniques (Chohan & Shad, 2011).

Molecular Structure Analysis

X-ray crystallography and molecular docking studies have been pivotal in determining the molecular structure of related compounds. Docking studies and crystal structure analysis provide insights into the orientation and interaction of molecules within specific active sites, offering a foundational understanding of their potential biological activity (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical behavior of 4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate-related molecules can be complex, involving various reactions such as sulfonation, halogenation, and interactions with different chemical agents. For example, reactions of sulfonhydrazides with benzeneseleninic acid have been explored for the efficient preparation of selenosulfonates, demonstrating the versatile reactivity of sulfonamide-based compounds (Back, Collins, & Krishna, 1987).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystal structure, are crucial for understanding their potential applications. Investigations into sulfur-containing fungicides have detailed the intramolecular forces and conformational properties of similar compounds, shedding light on their stability and behavior under various conditions (Wolf, 2001).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential as catalysts, and inhibitory activities, are essential for determining the applications of these compounds in various fields. For instance, the synthesis and catalytic activity of metal complexes of sulfonamide derivatives indicate their utility in reactions such as hydrolysis, showcasing their functional versatility (Hanafy et al., 2013).

Scientific Research Applications

Molecular Structure and Conformation Studies

Research has focused on understanding the molecular structures and conformations of similar sulfonamide and sulfone compounds through techniques like X-ray crystallography and density functional theory. For example, Wolf (2001) explored the crystal and molecular structures of novel β-ketosulfones, revealing how intramolecular forces like resonance-assisted hydrogen bonds influence their conformations. This type of research is crucial for designing compounds with desired chemical and physical properties (Wolf, 2001).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of sulfonamide-derived compounds and their metal complexes have been extensively studied. For instance, Chohan and Shad (2011) synthesized new ligands and their transition metal complexes, characterizing them through various techniques. These compounds demonstrated moderate to significant antibacterial and antifungal activities, highlighting their potential in medicinal chemistry and as agrochemicals (Chohan & Shad, 2011).

Photochemical Behavior and Photoacid Generation

The photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs) has been analyzed to understand their reaction mechanisms and efficiency in photoacid generation. Ortica et al. (2001) studied the formation of arylsulfonyl radicals and their desulfonylation upon photoexcitation, which is relevant for applications in photoresist materials for lithography (Ortica, Coenjarts, Scaiano, Liu, Pohlers, & Cameron, 2001).

Biological Evaluation and Drug Development

Sulfonamide and sulfone compounds have been evaluated for their biological activities, including as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrases. These studies are fundamental in the development of new drugs for treating diseases. Bilginer et al. (2020) designed and synthesized a series of sulfonamides, showing their potential as enzyme inhibitors. This research contributes to the pharmacological application of sulfonamide derivatives (Bilginer, Gul, Anıl, Demir, & Gulcin, 2020).

Hydrolysis Mechanisms and Environmental Degradation

Studies have also investigated the hydrolysis mechanisms and environmental degradation pathways of sulfonylurea herbicides, providing insights into the environmental impact and stability of these compounds. Braschi et al. (1997) studied the hydrolysis of triasulfuron, identifying primary degradation pathways and metabolites. This research is vital for understanding the environmental fate of sulfone-based herbicides (Braschi, Calamai, Cremonini, Fusi, Gessa, Pantani, & Pusino, 1997).

properties

IUPAC Name

[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5S2/c1-15-2-10-19(11-3-15)29(24,25)23-22-14-16-4-8-18(9-5-16)28-30(26,27)20-12-6-17(21)7-13-20/h2-14,23H,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSXKUGDBLNLAR-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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